molecular formula C21H25N5O2 B3024044 tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate CAS No. 946386-00-1

tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B3024044
CAS No.: 946386-00-1
M. Wt: 379.5 g/mol
InChI Key: CZBPMBYXDDZUGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate (CAS: 683274-60-4) features a 1,4-diazepane (7-membered ring) backbone substituted with a tert-butyl carbamate protecting group and a 5-cyano-[2,2'-bipyridin]-6-yl moiety. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N
  • InChIKey: UVEBEHOJOFYOIC-UHFFFAOYSA-N

The bipyridine system introduces π-conjugation, while the cyano group at the 5-position enhances electron-withdrawing character.

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-12-6-11-25(13-14-26)19-16(15-22)8-9-18(24-19)17-7-4-5-10-23-17/h4-5,7-10H,6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPMBYXDDZUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. The cyano group and diazepane ring contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Functional Groups
tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate C₁₆H₂₂N₄O₂ 302.37 1,4-Diazepane 5-cyano-[2,2'-bipyridin]-6-yl Cyano, bipyridine, tert-butyl ester
tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate C₁₈H₂₆BrN₂O₃ 397.32 Piperazine 3-bromophenoxyethyl Bromophenoxy, tert-butyl ester
tert-Butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate C₂₀H₂₃N₅O₂ 380.44 1,4-Diazepane 3-cyano-6-(pyrazin-2-yl)pyridin-2-yl Cyano, pyrazine, tert-butyl ester
Key Observations:

Backbone Flexibility :

  • The 1,4-diazepane ring (7-membered) in the target compound and the third analog provides greater conformational flexibility compared to the piperazine (6-membered) ring in the second compound. This flexibility may influence binding kinetics in biological systems .

Substituent Effects: Bipyridine vs. Cyano Position: The 5-cyano group in the target compound versus the 3-cyano in the third analog may alter electronic distribution and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Molecular Weight and Polarity: The bromophenoxy analog has the highest molecular weight (397.32 g/mol) due to bromine’s atomic mass, while the pyrazine-containing diazepane compound (380.44 g/mol) is heavier than the target compound (302.37 g/mol) due to its nitrogen-rich substituent .

Implications of Structural Differences

Physicochemical Properties :
  • Solubility : The pyrazine analog’s additional nitrogen atoms likely improve aqueous solubility compared to the bipyridine system .

Biological Activity

tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with a unique structural configuration that includes a diazepane ring and a bipyridine moiety. Its molecular formula is C21H25N5O2C_{21}H_{25}N_{5}O_{2}, and it weighs approximately 379.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies on its bioactivity are scarce.

Structural Features

The compound's structure can be broken down into key components:

  • Bipyridine Core : Known for facilitating interactions with metal ions, which can modulate enzyme activity.
  • Cyano Group : Enhances chemical reactivity and may influence biological interactions.
  • Diazepane Ring : Provides a cyclic structure that may confer specific pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bipyridine Core : Achieved through coupling reactions of pyridine derivatives.
  • Introduction of the Cyano Group : Accomplished via nucleophilic substitution reactions.
  • Cyclization to Form Diazepane : Involves cyclization reactions with appropriate precursors.
  • Protection of the Carboxylate Group : Final step to yield the desired compound.

Case Studies and Related Research

Although direct studies on this specific compound are lacking, research on structurally related compounds provides insights into its potential bioactivity:

Table 1: Biological Activity of Related Compounds

CompoundBiological ActivityReference
5-CyanobipyridineExhibits anticancer properties against MCF-7 cells
Diazepane DerivativesDemonstrated inhibition of cancer cell proliferation
Bipyridine-based CompoundsShowed enzyme inhibition and cytotoxicity in various cancer models

The proposed mechanism of action for this compound includes:

  • Metal Ion Interaction : The bipyridine core may form stable complexes with metal ions, modulating enzyme activities.
  • Cytotoxic Effects : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate

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